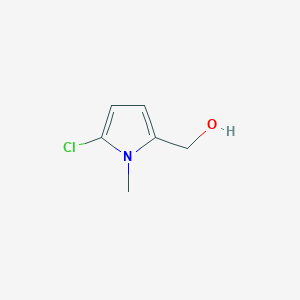

(5-Chloro-1-methyl-1H-pyrrol-2-yl)methanol

Description

(5-Chloro-1-methyl-1H-pyrrol-2-yl)methanol is a heterocyclic organic compound featuring a pyrrole ring substituted with a chlorine atom at position 5, a methyl group at the nitrogen atom (position 1), and a hydroxymethyl group at position 2. Its molecular formula is C₇H₁₀ClNO, with an average molecular mass of 159.61 g/mol. The compound’s structure combines aromatic stability with polar functional groups, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its hydroxymethyl group enhances solubility in polar solvents, while the chloro and methyl substituents influence reactivity and steric interactions.

Properties

Molecular Formula |

C6H8ClNO |

|---|---|

Molecular Weight |

145.59 g/mol |

IUPAC Name |

(5-chloro-1-methylpyrrol-2-yl)methanol |

InChI |

InChI=1S/C6H8ClNO/c1-8-5(4-9)2-3-6(8)7/h2-3,9H,4H2,1H3 |

InChI Key |

KQSUINOZUCOOGE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC=C1Cl)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-1-methyl-1H-pyrrol-2-yl)methanol typically involves the chlorination of 1-methylpyrrole followed by the introduction of a hydroxymethyl group. One common method includes the reaction of 1-methylpyrrole with N-chlorosuccinimide (NCS) to introduce the chloro substituent. The resulting 5-chloro-1-methylpyrrole is then subjected to a formylation reaction using formaldehyde and a base such as sodium hydroxide to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: (5-Chloro-1-methyl-1H-pyrrol-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed:

Oxidation: (5-Chloro-1-methyl-1H-pyrrol-2-yl)formaldehyde or (5-Chloro-1-methyl-1H-pyrrol-2-yl)carboxylic acid.

Reduction: 1-Methyl-1H-pyrrol-2-ylmethanol.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Drug Development

(5-Chloro-1-methyl-1H-pyrrol-2-yl)methanol serves as a precursor for synthesizing various pharmaceutical agents. Its unique structural features allow for modifications that can enhance biological activity. Research indicates its potential in developing antimicrobial and anticancer drugs.

Key Findings:

- Antimicrobial Activity: Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens, including fungi and bacteria. For instance, it has demonstrated effectiveness against Candida species through mechanisms involving cell membrane disruption .

- Anticancer Properties: The compound has been evaluated for its cytotoxic effects on cancer cell lines. Notably, it showed selective cytotoxicity against A549 (lung cancer) and HepG2 (liver cancer) cells, outperforming traditional chemotherapeutics like cisplatin by inducing apoptosis and disrupting cell cycle progression .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Mechanism of Action |

|---|---|---|

| Antimicrobial | Candida krusei | Disruption of cell membranes |

| Anticancer | A549, HepG2 | Induction of apoptosis |

Industrial Applications

In addition to its pharmaceutical relevance, this compound is utilized in the production of specialty chemicals and materials with specific functional properties. Its reactivity allows for the synthesis of complex heterocyclic compounds that can be applied in various industrial contexts.

Case Study 1: Antifungal Activity

A study conducted on the antifungal efficacy of this compound revealed that it outperformed standard antifungal treatments like ketoconazole against Candida krusei. The compound's mechanism involved disrupting fungal cell membranes, leading to increased cell death rates .

Case Study 2: Cytotoxic Effects

In a comparative study focusing on cancer treatments, this compound demonstrated significant cytotoxicity against A549 and HepG2 cells through MTT assays. The results indicated a marked reduction in cell viability at lower concentrations compared to conventional chemotherapeutic agents .

Mechanism of Action

The mechanism of action of (5-Chloro-1-methyl-1H-pyrrol-2-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The chloro and hydroxymethyl groups can participate in hydrogen bonding, hydrophobic interactions, and covalent modifications, influencing the compound’s biological activity. The exact pathways and targets involved would depend on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of (5-Chloro-1-methyl-1H-pyrrol-2-yl)methanol to other pyrrole derivatives allow for meaningful comparisons. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Key Findings :

Substituent Effects on Reactivity :

- The hydroxymethyl group in the target compound increases its polarity compared to the phenyl ketone analog (), enabling nucleophilic reactions (e.g., esterification) .

- Chlorine at position 5 enhances electrophilic substitution resistance but facilitates coupling reactions (e.g., Suzuki-Miyaura) in analogs .

Solubility and Stability: The fused pyridine ring in (5-Chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol () reduces aqueous solubility compared to the simpler pyrrole derivative due to increased hydrophobicity . Methoxy-substituted analogs () exhibit improved solubility in organic solvents like DMSO, beneficial for drug formulation .

Biological Activity: Pyrrolopyridine derivatives () show higher binding affinity to kinase targets than non-fused pyrroles, attributed to planar aromatic systems . The methyl group at N1 in the target compound may reduce metabolic degradation compared to unmethylated analogs .

Biological Activity

(5-Chloro-1-methyl-1H-pyrrol-2-yl)methanol is a chlorinated pyrrole derivative with the molecular formula CHClNO and a molecular weight of 145.59 g/mol. Its unique structure, characterized by a five-membered ring containing nitrogen and chlorine, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its reactivity, synthesis, and potential applications in pharmacology.

The compound features a hydroxymethyl group (-CHOH), which enhances its solubility and reactivity. The electrophilic nature of the chlorine atom and the nucleophilic character of the hydroxymethyl group allow for various chemical reactions, potentially leading to derivatives with enhanced biological activities.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties against various bacterial and fungal strains.

- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, particularly through inhibition of cyclooxygenase enzymes.

- Antiviral Potential : Investigations into related pyrrole derivatives have indicated possible activity against viral targets, such as HIV.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Chlorination of Pyrrole Derivatives : Introducing chlorine to pyrrole rings.

- Formation of Hydroxymethyl Group : Using formaldehyde or similar reagents to attach the -CHOH group.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrrole derivatives, including those similar to this compound. Results showed that certain derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi .

| Compound | MIC (µM) | Activity |

|---|---|---|

| This compound | TBD | TBD |

| Reference Compound A | 50 | Moderate |

| Reference Compound B | 25 | High |

Anti-inflammatory Effects

In vitro studies on related compounds demonstrated significant inhibition of COX-2 enzyme activity, with IC values comparable to established anti-inflammatory drugs like celecoxib .

| Compound | IC (µmol) | Comparison |

|---|---|---|

| This compound | TBD | TBD |

| Celecoxib | 0.04 ± 0.01 | Standard |

Antiviral Potential

Research into pyrrole-based compounds has highlighted their potential as HIV inhibitors. While specific data on this compound is limited, structural similarities suggest it could be explored for antiviral applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Chloro-1-methyl-1H-pyrrol-2-yl)methanol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves functionalization of the pyrrole ring. A plausible route is:

Chlorination of 1-methyl-1H-pyrrole-2-carbaldehyde using a chlorinating agent (e.g., SOCl₂) at 0–5°C.

Reduction of the aldehyde group to methanol using NaBH₄ or LiAlH₄ in anhydrous THF/EtOH .

- Optimization : Monitor reaction progress via TLC (as in ) and adjust stoichiometry of reducing agents to minimize byproducts. Control temperature to prevent over-reduction.

Q. How can NMR and IR spectroscopy be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for the methanol proton (δ ~1.5–2.0 ppm, broad), pyrrole ring protons (δ ~6.0–7.0 ppm), and methyl group (δ ~3.5 ppm, singlet) .

- ¹³C NMR : The chlorinated carbon (C-5) appears downfield (δ ~120–130 ppm), while the methanol carbon resonates at δ ~60–65 ppm .

- IR : O-H stretch (~3200–3500 cm⁻¹), C-Cl stretch (~600–800 cm⁻¹), and pyrrole ring vibrations (~1500–1600 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) due to potential methanol toxicity ().

- Store in airtight containers away from oxidizing agents. Monitor for decomposition via GC-MS if stored long-term.

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural determination of this compound?

- Methodological Answer :

Grow single crystals via slow evaporation in ethanol/water.

Collect diffraction data (λ = Cu-Kα or Mo-Kα).

Refine using SHELXL, focusing on the Cl and methanol group positions to confirm regiochemistry .

- ORTEP-3 ( ) can visualize thermal ellipsoids to assess positional disorder in the methyl or methanol groups .

Q. How should researchers address contradictory data in spectroscopic vs. crystallographic results for this compound?

- Methodological Answer :

- Case Example : If NMR suggests a planar pyrrole ring but X-ray shows puckering, perform DFT calculations (e.g., Gaussian) to compare energy minima. Cross-validate with IR ring vibration modes .

- Resolution : Iterative refinement (e.g., adjusting SHELX parameters) and multi-technique validation (e.g., Raman spectroscopy) .

Q. What strategies can be used to study the biological activity of this compound, given its structural similarity to bioactive pyrrole derivatives?

- Methodological Answer :

- In vitro assays : Screen for antimicrobial activity using MIC assays (e.g., against E. coli or S. aureus), leveraging the chloro-substituent’s electronegativity for membrane interaction .

- SAR Studies : Synthesize analogs (e.g., varying substituents at C-5) and compare bioactivity via dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.